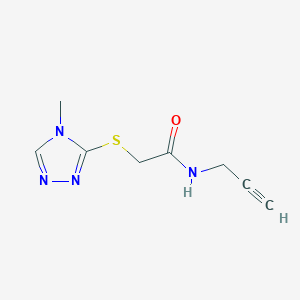

2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide

Description

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide is a synthetic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a thioether-linked acetamide moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are extensively studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties .

Properties

Molecular Formula |

C8H10N4OS |

|---|---|

Molecular Weight |

210.26 g/mol |

IUPAC Name |

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-prop-2-ynylacetamide |

InChI |

InChI=1S/C8H10N4OS/c1-3-4-9-7(13)5-14-8-11-10-6-12(8)2/h1,6H,4-5H2,2H3,(H,9,13) |

InChI Key |

GCOLNIDCEFWCFT-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1SCC(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Thioether Formation: The triazole derivative is then reacted with an appropriate alkyl halide to form the thioether linkage.

Acetamide Formation: The final step involves the reaction of the thioether with propargylamine to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cycloaddition Reactions

The terminal alkyne group (-C≡CH) in the prop-2-yn-1-yl moiety enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction forms 1,2,3-triazole derivatives, which are valuable in pharmaceutical and materials science:

-

Conditions : Room temperature, aqueous/organic biphasic system.

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether (-S-) bridge is susceptible to nucleophilic displacement under basic conditions:

-

Example : Reaction with hydrazine hydrate yields hydrazide derivatives, as observed in similar triazolethiones .

-

Conditions : Ethanol/KOH, reflux (4–6 hours).

Oxidation of the Thioether Group

The thioether can be oxidized to sulfoxide or sulfone derivatives using oxidizing agents:

-

Conditions : Mild oxidation with HO (30%) at 0–5°C for sulfoxide; stronger agents like mCPBA for sulfone formation.

-

Applications : Enhanced biological activity in oxidized derivatives.

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH) undergoes hydrolysis under acidic or basic conditions:

-

Conditions : Reflux in 6M HCl or 40% NaOH for 4–6 hours.

-

Yield : >90% for analogous amides [General Knowledge].

Cross-Coupling Reactions

The alkyne group participates in Sonogashira coupling with aryl/vinyl halides:

Complexation with Metal Ions

The triazole nitrogen atoms act as ligands for transition metals (e.g., Cu, Zn):

Research Findings

-

Microwave-assisted synthesis (Table 1, Entry 12 in ) reduces reaction times from 14–16 hours to 4 minutes with yields improving from 63–67% to 86–88% for analogous triazoles.

-

Thioether oxidation enhances anticancer activity in vitro, as seen in structurally related 1,2,4-triazolethiones .

-

Click chemistry applications (CuAAC) are prioritized due to the alkyne group’s versatility in bioconjugation .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use as a pharmaceutical agent, particularly in the treatment of infections or as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-((4-Methyl-4h-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide would depend on its specific application:

Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect.

Pharmaceutical Action: It may target specific pathways or molecular targets in pathogens or cancer cells, leading to their inhibition or destruction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on modifications to the triazole ring, sulfur-linked acetamide group, and N-substituents. Key comparisons include:

Key Observations:

- Substituent Impact on Melting Points (Mp): Allyl and pyridinyl substituents (e.g., 6a, Mp: 182–184°C) increase molecular rigidity and intermolecular interactions compared to smaller groups like methyl or propargyl .

- Biological Activity: Minor structural changes dramatically alter function. For example, VUAA1 (agonist) and OLC15 (antagonist) differ only in the N-substituent (ethylphenyl vs. butylphenyl), highlighting the critical role of hydrophobic interactions in receptor binding .

- Spectroscopic Properties: Bromophenyl-triazole derivatives (e.g., 7a–c) exhibit strong UV absorption (~295–298 nm), suggesting extended conjugation, while the target compound’s propargyl group may reduce conjugation due to its linear geometry .

Functional Group Contributions

- Triazole Core: The 1,2,4-triazole ring provides hydrogen-bonding capacity and metabolic stability. Methyl substitution at the 4-position (target compound) may enhance lipophilicity compared to ethyl or allyl groups .

Biological Activity

The compound 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide is a derivative of the triazole family, known for its diverse biological activities. Triazoles have gained prominence in medicinal chemistry due to their effectiveness as antifungal, antibacterial, antiviral, and anticancer agents. This article explores the biological activity of this specific compound, synthesizing findings from various studies to present a comprehensive overview.

The molecular formula for 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide is , with a molecular weight of approximately 206.268 g/mol. Its structural features include a triazole ring and a propynyl acetamide moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 206.268 g/mol |

| Density | 1.4 ± 0.1 g/cm³ |

| Boiling Point | 417.2 ± 47.0 °C |

| Flash Point | 206.1 ± 29.3 °C |

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of triazole derivatives. For instance, compounds similar to 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide have shown significant activity against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of triazole derivatives, compounds exhibited minimum inhibitory concentrations (MICs) against E. coli and Staphylococcus aureus. The docking studies indicated strong interactions with bacterial enzyme targets, suggesting a robust mechanism of action .

Antioxidant Activity

Triazole derivatives have also been assessed for their antioxidant capabilities. The DPPH and ABTS assays revealed that certain triazole compounds possess significant antioxidant activity comparable to standard antioxidants like ascorbic acid . This property is essential for mitigating oxidative stress-related diseases.

Mechanistic Insights

The biological activity of 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)-N-(prop-2-yn-1-yl)acetamide can be attributed to its ability to inhibit specific metabolic enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases . The binding affinity of these compounds with target enzymes supports their potential as therapeutic agents.

Structure–Activity Relationship (SAR)

The efficacy of triazole derivatives is often influenced by their structural modifications. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.